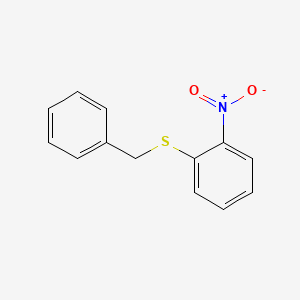

1-(Benzylsulfanyl)-2-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

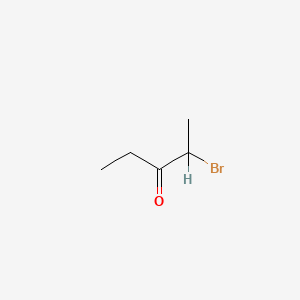

Synthesis Analysis

The synthesis of compounds similar to 1-(Benzylsulfanyl)-2-nitrobenzene, such as 1-Alkoxy-2-amino-4-nitrobenzenes, involves reduction processes in aqueous solutions, highlighting the reactive nature and versatility of nitrobenzene derivatives in various chemical environments (Blanksma, 2010). This indicates the potential pathways that can be explored for the synthesis of 1-(Benzylsulfanyl)-2-nitrobenzene.

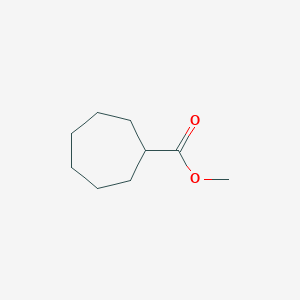

Molecular Structure Analysis

The molecular structure and crystalline behavior of nitrobenzene derivatives are critical for understanding their chemical reactivity and physical properties. For instance, studies on crystal structures of similar compounds provide insights into the molecular conformation, packing, and intermolecular interactions within the crystal lattice, which are essential for predicting the behavior of 1-(Benzylsulfanyl)-2-nitrobenzene in various conditions (Lynch & Mcclenaghan, 2003).

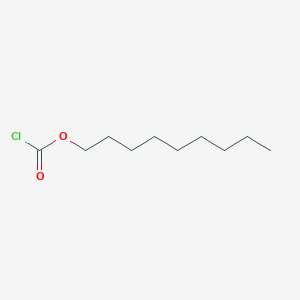

Chemical Reactions and Properties

The reactivity of 1-(Benzylsulfanyl)-2-nitrobenzene in chemical reactions is closely related to the presence of functional groups that can undergo various transformations. Research on the synthesis of isomeric compounds and their subsequent reactions provides a foundation for understanding the chemical behavior of nitrobenzene derivatives. The influence of substituents on the regioselectivity of reactions involving nitro groups is a key area of study, shedding light on the versatile chemistry of these compounds (Finogenov et al., 2011).

Physical Properties Analysis

The physical properties of 1-(Benzylsulfanyl)-2-nitrobenzene, including its crystalline structure, melting point, and solubility, can be inferred from studies on related compounds. The analysis of these properties is crucial for applications in material science and organic synthesis. For instance, the crystal structure analysis provides insights into the stability and solubility characteristics of the compound, which are important for its handling and application in various chemical processes.

Chemical Properties Analysis

Understanding the chemical properties of 1-(Benzylsulfanyl)-2-nitrobenzene involves examining its reactivity with different reagents, its behavior under various chemical conditions, and the nature of its functional groups. Studies on similar compounds, such as their reactions under catalytic conditions and the formation of complexes, offer valuable information on the chemical versatility and potential applications of 1-(Benzylsulfanyl)-2-nitrobenzene (Wang & Li, 2016).

Wissenschaftliche Forschungsanwendungen

Preparation and Reduction

- 1-(Benzylsulfanyl)-2-nitrobenzene derivatives, such as 1-alkoxy-2-amino-4-nitrobenzenes, can be prepared in aqueous solutions, providing a more economical process due to reduced use of alcohols (Blanksma, 2010).

Electrochemical Reduction

- The compound plays a role in the electrochemical reduction of nitrobenzene and 4-nitrophenol, with studies revealing unique reduction mechanisms in ionic liquids (Silvester et al., 2006).

Photocatalytic Degradation

- It is involved in photocatalytic degradation processes, such as in the oxidation of nitrobenzene in wastewater using Ag/Pb3O4 semiconductors under visible light irradiation (Chen & Liu, 2021).

Oxidation Processes

- Oxidation of compounds including 1-benzylsulfanyl-4-nitrobenzene to corresponding sulfoxides using chlorine dioxide, showcasing high chemoselectivity, has been reported (Loginova et al., 2011).

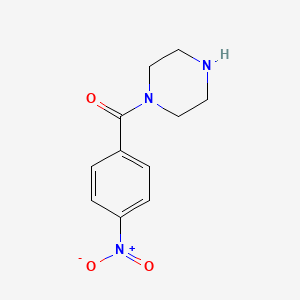

Luminescent Metal-Organic Frameworks

- Research shows its application in luminescent zinc-based metal–organic frameworks for sensitive detection of environmental pollutants like nitrobenzene (Xu et al., 2020).

Synthesis of Aniline and Other Products

- It is fundamental in the petrochemical industry, particularly in the synthesis of aniline, dyes, synthetic rubber materials, rocket fuels, and pharmaceuticals (Agustriyanto et al., 2017).

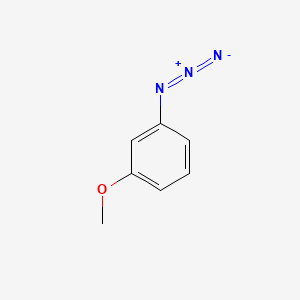

Photoreaction Studies

- Crystalline-state photoreaction of 1-azido-2-nitrobenzene has been studied, revealing insights into heterocycle formation (Takayama et al., 2003).

Computational Analysis

- Computational calculations have been conducted on nitrobenzene and its derivatives, including structural optimizations and bond analysis (Maahury & Amos, 2022).

Environmental Applications

- Its role in environmental applications is highlighted, such as in the reduction of nitrobenzene in synthetic wastewater using zerovalent iron (Fe0) (Mantha et al., 2001).

Catalytic and Sensing Applications

- It finds use in catalytic and sensing applications, as seen in the syntheses of benzoxazoles and benzothiazoles, and detection of environmental pollutants (Alla et al., 2014); (Kubendhiran et al., 2017).

Chemical Reaction Studies

- Studies on the surface chemistry of nitrobenzene, including its adsorption and chemical reactions on silicon surfaces, are also crucial (Bocharov & Teplyakov, 2004).

Biochemical Applications

- The crystal structure of nitrobenzene dioxygenase, vital for the biodegradation of nitrobenzene, has been elucidated, offering insights into biochemical applications (Friemann et al., 2005).

Eigenschaften

IUPAC Name |

1-benzylsulfanyl-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRRWFHXFMJHDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327290 |

Source

|

| Record name | 1-(Benzylsulfanyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzylsulfanyl)-2-nitrobenzene | |

CAS RN |

22057-44-9 |

Source

|

| Record name | 1-(Benzylsulfanyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.